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Compound of Interest

Compound Name: 2,2-Dimethylhexane

Cat. No.: B166548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic data for

2,2-Dimethylhexane (C₈H₁₈), a branched alkane of interest in various chemical and

pharmaceutical applications. The information presented herein is compiled from critically

evaluated data, primarily from the National Institute of Standards and Technology (NIST)

databases, and is intended to serve as a reliable resource for research and development.

Core Thermodynamic Data
The fundamental thermodynamic properties of 2,2-Dimethylhexane are summarized in the

tables below. These values are essential for understanding the compound's behavior in

chemical reactions, phase transitions, and for process design and optimization.

Table 1: Standard Molar Thermodynamic Properties at
298.15 K and 1 bar
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Property Symbol Phase Value Units Reference

Enthalpy of

Formation
ΔfH° gas -208.4 ± 1.0 kJ/mol [1]

Enthalpy of

Formation
ΔfH° liquid -244.0 ± 0.9 kJ/mol [1]

Enthalpy of

Combustion
ΔcH° liquid -5466.2 ± 0.8 kJ/mol [1]

Entropy S° gas 425.29 J/mol·K [1]

Table 2: Phase Transition Properties
Property Symbol Value Units Reference

Normal Boiling

Point
Tb 380.0 K [2]

Enthalpy of

Vaporization at

Tb

ΔvapH 32.07 kJ/mol [2]

Melting Point Tm 151.9 K [1]

Table 3: Temperature-Dependent Ideal Gas Phase Molar
Heat Capacity (Cp)
The molar heat capacity of 2,2-Dimethylhexane in the ideal gas phase can be represented by

the Shomate equation:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where t is the temperature in Kelvin divided by 1000. The coefficients for 2,2-Dimethylhexane
are provided in the NIST WebBook. The following table presents selected values for molar heat

capacity at constant pressure over a range of temperatures.
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Temperature (K) Molar Heat Capacity (Cp) (J/mol·K)

298.15 188.9

400 229.4

500 266.3

600 299.1

700 328.1

800 353.9

900 377.0

1000 397.8

Data sourced and calculated from the NIST Chemistry WebBook.

Experimental Protocols
The thermodynamic data presented in this guide are the result of meticulous experimental

work, followed by a rigorous critical evaluation process by institutions like the Thermodynamics

Research Center (TRC) at NIST.[3] Below are detailed methodologies for the key experiments

cited.

Determination of Enthalpy of Combustion
The standard enthalpy of combustion of liquid 2,2-Dimethylhexane was determined by Prosen

and Rossini in 1945 using a bomb calorimeter.[4]

Methodology:

Sample Preparation: A precisely weighed sample of high-purity 2,2-Dimethylhexane is

placed in a sample holder, typically a platinum crucible, inside a high-pressure vessel known

as a "bomb." A small amount of water is added to the bomb to ensure that the water formed

during combustion is in the liquid state.
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Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to

approximately 30 atm to ensure complete combustion.

Calorimeter Assembly: The bomb is then submerged in a known mass of water in an

insulated container, the calorimeter. The entire assembly is allowed to reach thermal

equilibrium, and the initial temperature is recorded with high precision.

Ignition and Measurement: The sample is ignited by passing an electric current through a

fuse wire in contact with the sample. The combustion reaction releases heat, which is

transferred to the bomb and the surrounding water, causing the temperature of the

calorimeter to rise. The temperature is monitored until it reaches a maximum and then

begins to cool.

Data Analysis: The corrected temperature rise is determined by accounting for heat

exchange with the surroundings. The heat capacity of the calorimeter system (the

"calorimeter constant") is determined separately by burning a standard substance with a

precisely known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion

of the 2,2-Dimethylhexane sample is then calculated from the corrected temperature rise,

the calorimeter constant, and the mass of the sample.

Determination of Heat of Vaporization and Heat Capacity
The heat of vaporization and the heat capacity of 2,2-Dimethylhexane were measured by

Osborne and Ginnings in 1947 using a specially designed adiabatic calorimeter.[5]

Methodology for Adiabatic Calorimetry:

Calorimeter Design: The apparatus consists of a sample vessel (the calorimeter) surrounded

by an adiabatic shield. The temperature of the shield is controlled to match the temperature

of the calorimeter at all times, thereby minimizing heat exchange with the surroundings.[6]

Sample Loading: A known mass of purified 2,2-Dimethylhexane is introduced into the

calorimeter.

Heat Capacity Measurement:
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A precisely measured amount of electrical energy is supplied to a heater within the

calorimeter, causing the temperature of the sample to rise.

The temperature of the sample is measured with high-accuracy resistance thermometers

before and after the energy input.

The heat capacity of the sample is calculated from the amount of energy supplied and the

resulting temperature change, after correcting for the heat capacity of the calorimeter

itself. This process is repeated over a range of temperatures.

Heat of Vaporization Measurement:

The sample is heated to its boiling point at a controlled pressure.

A measured amount of electrical energy is supplied to the calorimeter to cause a portion of

the liquid to vaporize at a constant temperature and pressure.

The amount of vapor produced is determined by collecting and weighing the condensed

vapor.

The molar enthalpy of vaporization is then calculated from the energy input and the

number of moles of the substance vaporized.

Determination of Absolute Entropy
The absolute entropy of a substance is determined from its heat capacity as a function of

temperature, based on the Third Law of Thermodynamics.[7]

Methodology:

Low-Temperature Heat Capacity Measurements: The heat capacity of 2,2-Dimethylhexane
is measured from as low a temperature as possible (approaching 0 K) up to the desired

temperature using adiabatic calorimetry.

Extrapolation to 0 K: Since measurements cannot be made at absolute zero, the heat

capacity data at very low temperatures are extrapolated to 0 K using the Debye

extrapolation, which states that Cp is proportional to T³.
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Integration of Heat Capacity Data: The absolute entropy at a given temperature T is

calculated by integrating the heat capacity divided by the temperature from 0 K to T.[8]

S°(T) = ∫0T (Cp/T') dT'

Inclusion of Phase Transitions: If any phase transitions (e.g., solid-solid, melting, boiling)

occur between 0 K and the desired temperature T, the entropy change for each transition

(ΔHtransition/Ttransition) must be added to the integral.

Visualizations
NIST/TRC Data Evaluation Workflow
The following diagram illustrates the process by which the Thermodynamics Research Center

(TRC) at NIST critically evaluates thermodynamic data to provide recommended values.[3][9]
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Start: Purified Sample

Adiabatic Calorimetry:
Measure Cp from ~10 K to T_final

Identify Phase Transitions
(e.g., melting, boiling)

Debye Extrapolation:
Cp = aT^3 for T < 10 K

Add Entropy of Phase Transitions
(ΔH_trans / T_trans)

Integrate (Cp/T)dT from 0 K to T_final

Result: Standard Molar Entropy (S°)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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